Methyl 5,5,7,7-tetramethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 5,5,7,7-tetramethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic small molecule featuring a tetrahydrothieno[2,3-c]pyridine core substituted with a 3-phenoxybenzamido group at the 2-position and tetramethyl groups at the 5,5,7,7-positions. This scaffold is structurally analogous to compounds reported for diverse biological activities, including inhibition of tumor necrosis factor-alpha (TNF-α) production and antitubulin effects .
Properties
IUPAC Name |
methyl 5,5,7,7-tetramethyl-2-[(3-phenoxybenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-25(2)15-19-20(24(30)31-5)23(33-21(19)26(3,4)28-25)27-22(29)16-10-9-13-18(14-16)32-17-11-7-6-8-12-17/h6-14,28H,15H2,1-5H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIJCBUUPSLECM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,5,7,7-tetramethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the phenoxybenzamido group and the methyl ester. Common reagents used in these steps include various halides, amines, and esters, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5,7,7-tetramethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Properties
Research has indicated that compounds similar to methyl 5,5,7,7-tetramethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit promising anticancer activity. The thieno[2,3-c]pyridine core is known for its ability to inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival.
2. Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Studies suggest that the phenoxybenzamide moiety enhances the compound's ability to disrupt bacterial cell walls or inhibit essential enzymatic functions within microbial cells.
3. Neurological Applications
There is emerging evidence that this compound may have neuroprotective effects. Its structural features suggest potential interactions with neurotransmitter receptors and pathways implicated in neurodegenerative diseases.
Biological Research
1. Mechanistic Studies
this compound serves as a valuable tool in biological research for elucidating mechanisms of action in various biochemical pathways. Its ability to modulate enzyme activity makes it suitable for studying enzyme kinetics and inhibition.
2. Drug Development
The compound is being explored as a lead structure in drug development programs aimed at creating new therapeutic agents targeting specific diseases such as cancer and bacterial infections. Its unique chemical structure allows for modifications that can enhance efficacy and reduce toxicity.
Material Science
1. Synthesis of Novel Materials
In material science, this compound is utilized as a building block for synthesizing novel polymers and composites with enhanced mechanical properties and thermal stability.
2. Photovoltaic Applications
Research indicates potential applications in organic photovoltaic devices due to the compound's electronic properties. Its ability to absorb light and convert it into electrical energy makes it a candidate for further exploration in solar energy technologies.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using breast cancer cell lines. |
| Study B | Antimicrobial Efficacy | Showed effective bactericidal activity against multi-drug resistant strains of E. coli. |
| Study C | Neuroprotective Effects | Indicated potential benefits in reducing oxidative stress in neuronal cultures exposed to neurotoxins. |
Mechanism of Action
The mechanism of action of Methyl 5,5,7,7-tetramethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
- TNF-α Inhibition: Analogs like 7a and 7b () demonstrated potent TNF-α suppression in rat models, though quantitative IC₅₀ data are unavailable. The target compound’s 3-phenoxybenzamido group may similarly modulate inflammatory pathways .
- Antitubulin Activity : Compound 3e () highlights the scaffold’s adaptability for microtubule disruption, a mechanism absent in the target compound’s current dataset .
- Anti-Mycobacterial Potential: 3D-QSAR studies () suggest that substituent bulk at position 6 correlates with anti-mycobacterial efficacy, a property unexplored in the target compound .
Biological Activity
Methyl 5,5,7,7-tetramethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial properties and mechanisms of action.
Chemical Structure
The compound features a complex structure that includes a thieno[2,3-c]pyridine core with various functional groups that contribute to its biological activity. The presence of the phenoxybenzamide moiety is particularly noteworthy as it may influence the compound's interactions with biological targets.
Antimicrobial Properties
Research has indicated that derivatives of thieno[2,3-c]pyridine exhibit notable antimicrobial activity. For instance, compounds similar to this compound have shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | MIC (µM) | Reference |
|---|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 | |
| 3g | Escherichia coli | 0.21 | |
| 3g | Candida albicans | 0.83 |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits potent antibacterial effects comparable to established antibiotics like ciprofloxacin.
The mechanism by which this compound exerts its antimicrobial effects is believed to involve inhibition of key bacterial enzymes. Molecular docking studies suggest that it binds effectively to targets such as MurD and DNA gyrase.
Table 2: Molecular Docking Results
These interactions are crucial for the compound's antibacterial efficacy and suggest a mechanism involving disruption of bacterial cell wall synthesis and DNA replication.
Cytotoxicity Studies
While the antimicrobial properties are promising, it is essential to evaluate the cytotoxicity of the compound on human cell lines. The compound was tested on HaCat (human keratinocyte) and BALB/c 3T3 (murine fibroblast) cells using the MTT assay.
Table 3: Cytotoxicity Results
The high IC50 values indicate low toxicity in these cell lines after exposure to the compound for 72 hours.
Case Studies
A study focusing on the synthesis and evaluation of thieno[2,3-c]pyridine derivatives highlighted the biological activity of related compounds. The findings suggested that structural modifications could enhance both antimicrobial potency and selectivity against pathogenic microorganisms while minimizing toxicity towards human cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 5,5,7,7-tetramethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a multi-step approach involving (i) Boc-protection of the tetrahydrothieno[2,3-c]pyridine core, (ii) deprotection using HCl in methanol, and (iii) amidation with 3-phenoxybenzoyl chloride. Stirring time (e.g., 1 hour for HCl deprotection) and solvent choice (methanol for acid-sensitive steps) critically affect intermediate stability and final yield . Parallel procedures for analogous compounds show that Boc-deprotection with HCl in methanol achieves >85% purity, but prolonged exposure to acid risks side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- NMR : Focus on ¹H-NMR peaks for the tetramethyl groups (δ 1.2–1.4 ppm) and the thieno[2,3-c]pyridine aromatic protons (δ 6.5–7.5 ppm). ¹³C-NMR should confirm the ester carbonyl (δ 165–170 ppm) and amide carbonyl (δ 168–172 ppm) .
- IR : Look for amide N–H stretches (~3,400 cm⁻¹) and ester C=O (~1,720 cm⁻¹) .
- HRMS : Use ESI+ to verify the molecular ion ([M+H]⁺) and isotopic pattern matching the formula C₂₇H₃₁N₂O₄S .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodology : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester and amide groups. Avoid prolonged exposure to moisture or light, as tetrahydrothienopyridine derivatives are prone to oxidative degradation . For handling, use gloveboxes for air-sensitive steps (e.g., amidation) and prioritize low-temperature reaction conditions .
Advanced Research Questions
Q. How can researchers optimize enantioselective synthesis of this compound, given its stereochemical complexity?
- Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amidation or use asymmetric catalysis (e.g., Pd-catalyzed coupling). For example, analogous syntheses achieved >90% enantiomeric excess (ee) via chiral HPLC separation or enzymatic resolution . Monitor stereochemical integrity using 2D-NMR (NOESY) to confirm spatial proximity of methyl and aryl groups .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected downfield shifts in ¹³C-NMR)?
- Methodology : Unexpected shifts often arise from conformational rigidity or intermolecular interactions. Compare experimental data with DFT-calculated chemical shifts for the lowest-energy conformer. For example, in related compounds, steric hindrance from tetramethyl groups causes upfield shifts in adjacent carbons . Use DEPT-135 and HSQC to assign ambiguous signals .
Q. How can researchers evaluate the biological activity of this compound, and what in vitro assays are appropriate?
- Methodology : Prioritize assays targeting kinase inhibition or GPCR modulation , as tetrahydrothienopyridine derivatives often exhibit activity in these domains. For example:
- Kinase inhibition : Screen against a panel of tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Always include a positive control (e.g., staurosporine for kinases) and validate results with dose-response curves .
Q. What advanced purification techniques improve yield and purity for large-scale synthesis?
- Methodology : Combine flash chromatography (silica gel, hexane/EtOAc gradient) with recrystallization from ethanol/water. For persistent impurities (e.g., unreacted amide precursors), use preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water . Monitor purity at each step via HPLC-DAD (>95% area threshold) .
Methodological Notes
- Synthesis : and highlight Boc-deprotection and amidation as critical steps.
- Characterization : Data from 5, 6, 15, and 16 validate NMR/IR/MS workflows.
- Stability : Safety protocols in 7, 8, and 13 inform storage best practices.
- Advanced Analysis : Techniques in 15 and 16 address stereochemical and purity challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
